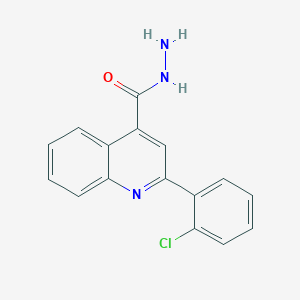

2-(2-氯苯基)喹啉-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12ClN3O . It has a molecular weight of 297.74 .

Molecular Structure Analysis

The InChI code for 2-(2-Chlorophenyl)quinoline-4-carbohydrazide is 1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a powder . . The storage temperature varies, with some sources recommending room temperature and others recommending refrigeration .科学研究应用

抗菌活性

- 合成和抗菌活性:已经合成并评估了多种喹啉衍生物,包括与 2-(2-氯苯基)喹啉-4-甲酰肼相关的衍生物,以了解其抗菌特性。这些化合物对各种细菌和真菌菌株表现出显着的活性(Geies、Bakhite 和 El-Kashef,1998);(Keshk 等人,2008);(Özyanik 等人,2012);(Faldu 等人,2014);(Bello 等人,2017)。

光谱和结构表征

- 光谱研究和分子对接:已经对与 2-(2-氯苯基)喹啉-4-甲酰肼相关的化合物的结构参数、光谱表征和分子对接进行了研究。这些研究包括对其非线性光学性质和潜在生物活性的调查(Wazzan、Al-Qurashi 和 Faidallah,2016);(Fazal 等人,2015)。

潜在的治疗应用

- 在病毒感染中的治疗作用:一种与 2-(2-氯苯基)喹啉-4-甲酰肼相关的 novel 苯甲酰基喹啉衍生物显示出显着的抗病毒和抗凋亡作用,尤其是在日本脑炎的背景下。该化合物可有效降低动物模型中的病毒载量并提高存活率(Ghosh 等人,2008)。

光伏和光学性质

- 光伏和光学应用:喹啉衍生物已被研究其光伏特性和在有机-无机光电二极管制造中的潜在应用。研究重点关注器件在照明条件下的电气特性和性能,突出了它们在光电二极管中的潜力(Zeyada、El-Nahass 和 El-Shabaan,2016)。

新型杂环化合物的合成

- 杂环化合物的合成:已经对涉及喹啉衍生物的新型杂环系统的合成进行了研究。这些研究有助于开发具有潜在药用价值的新化合物(Bodke 等人,2017);(Awad、Abdel-rahman 和 Bakhite,1991)。

作用机制

Target of Action

The primary target of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and are often overexpressed in various types of cancers .

Mode of Action

2-(2-Chlorophenyl)quinoline-4-carbohydrazide interacts with its target, HDACs, by inhibiting their enzymatic activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . The compound exhibits significant selectivity for HDAC3 over other HDAC isoforms .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It disrupts the balance between histone acetyltransferases (HATs) and HDACs, leading to an increase in the acetylation levels of histone proteins . This change can alter gene expression, affecting various downstream effects such as cell cycle progression and apoptosis .

Result of Action

The inhibition of HDACs by 2-(2-Chlorophenyl)quinoline-4-carbohydrazide can lead to changes in gene expression, resulting in various molecular and cellular effects. For instance, it can induce G2/M cell cycle arrest and promote apoptosis . These effects contribute to the compound’s anticancer activity .

属性

IUPAC Name |

2-(2-chlorophenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUHPGPHBZGCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)

![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)

![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)

![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)